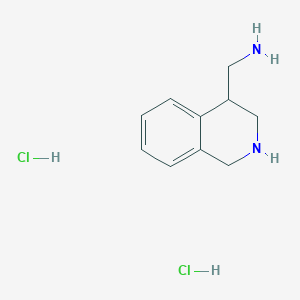

(1,2,3,4-Tetrahydroisoquinolin-4-yl)methanamine dihydrochloride

描述

(1,2,3,4-Tetrahydroisoquinolin-4-yl)methanamine dihydrochloride is a useful research compound. Its molecular formula is C10H16Cl2N2 and its molecular weight is 235.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(1,2,3,4-Tetrahydroisoquinolin-4-yl)methanamine dihydrochloride is a compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biochemical properties, and potential therapeutic applications based on existing research.

Target Interactions

The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes. It has been shown to influence neurotransmitter systems by interacting with enzymes involved in neurotransmitter synthesis and degradation, such as monoamine oxidase and catechol-O-methyltransferase. These interactions can modulate levels of neurotransmitters like dopamine and serotonin, which are crucial for neuronal signaling pathways .

Biochemical Pathways

The compound is known to affect several biochemical pathways. For instance, it has been implicated in the modulation of β3-adrenergic receptors and δ-opioid receptors, showcasing its potential role in metabolic regulation and pain management . Additionally, studies indicate that tetrahydroisoquinoline derivatives can inhibit the ATP synthase of Mycobacterium tuberculosis, suggesting a potential application in anti-tubercular therapy .

Cellular Responses

Upon binding to its targets, this compound can induce various cellular responses. These include alterations in signal transduction pathways that may lead to changes in cell proliferation and apoptosis.

Structure-Activity Relationships

Research indicates that the biological activity of tetrahydroisoquinoline derivatives is closely linked to their structural features. For example, modifications at the 5 and 8 positions of the tetrahydroisoquinoline core have been shown to enhance lipophilicity and improve inhibitory potency against M. tuberculosis ATP synthase .

| Compound | Position | Activity |

|---|---|---|

| TIQ-Diamine | 5-position | Effective against M. tuberculosis |

| Substituted piperazine | 8-position | Enhanced anti-tubercular activity |

Pharmacokinetics

The pharmacokinetic profile of this compound reveals rapid clearance rates compared to established drugs like bedaquiline. This suggests a favorable metabolic profile that could reduce the risk of drug-related toxicities .

Anti-Tubercular Activity

In a study evaluating the efficacy of various tetrahydroisoquinoline derivatives against M. tuberculosis, compounds with specific substituents at the 5 and 8 positions demonstrated significant inhibition of bacterial growth. For instance, one derivative showed an IC50 value of 1.8 µg/mL against M. smegmatis, highlighting its potential as a lead compound for further development in tuberculosis treatment .

Neuropharmacological Effects

Another investigation into the neuropharmacological effects of tetrahydroisoquinoline derivatives revealed their ability to modulate serotonin receptor activity. The findings suggest that these compounds could be beneficial in treating mood disorders due to their influence on serotonin levels .

科学研究应用

Antimalarial Activity

Recent studies have highlighted the effectiveness of tetrahydroisoquinoline derivatives against Plasmodium falciparum, the causative agent of malaria. A series of dihydroisoquinolones were identified that demonstrated potent antimalarial activity with minimal cytotoxicity to mammalian cells. The structure-activity relationship studies indicated that modifications at specific positions significantly influenced potency. Notably, compounds with a 2-thienyl substituent at C-3 and an isobutyl group at N-2 showed enhanced efficacy in vivo, leading to the selection of candidate compounds for further development .

Opioid Receptor Antagonism

Another promising application is in the development of selective kappa-opioid receptor antagonists. A study presented a new class of THIQ derivatives that exhibited high selectivity for the kappa-opioid receptor over mu and delta receptors. The compound (3R)-7-hydroxy-N-{(1S)-2-methyl-1-[(−4-methylpiperidine-1-yl)methyl]propyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide demonstrated significant binding affinity and selectivity, making it a candidate for treating conditions associated with opioid receptors .

Schizophrenia and Cognitive Disorders

Tetrahydroisoquinoline derivatives are being explored for their therapeutic potential in treating schizophrenia and related cognitive disorders. Research indicates that these compounds can act as positive allosteric modulators of dopamine D1 receptors, which play a crucial role in cognitive function and motor control. Their ability to modulate dopaminergic signaling suggests they could alleviate cognitive deficits associated with antipsychotic medications .

Impulsivity and Attention Disorders

Compounds derived from THIQ have also shown potential in addressing impulsivity and attention disorders such as ADHD. Their mechanism involves enhancing dopamine signaling pathways, thus improving attention and reducing hyperactive behaviors .

Coordination Chemistry

Tetrahydroisoquinoline-based coordination compounds have been synthesized for various applications, including catalysis and drug delivery systems. These compounds can form stable complexes with metal ions, which may enhance their biological activity or facilitate targeted delivery mechanisms .

Data Tables

| Application Area | Compound Type | Key Findings |

|---|---|---|

| Antimalarial Activity | Dihydroisoquinolone derivatives | Potent against P. falciparum, low cytotoxicity |

| Opioid Receptor Antagonism | Kappa-opioid receptor antagonists | High selectivity and binding affinity |

| Neurological Disorders | D1 receptor modulators | Potential treatment for schizophrenia and ADHD |

| Coordination Chemistry | Metal complexes | Enhanced stability and biological activity |

Case Study 1: Antimalarial Screening

In a phenotypic screening study involving erythrocytic co-cultures of P. falciparum, several THIQ derivatives were identified as lead candidates due to their potent activity against resistant strains. The study meticulously documented the SAR, revealing critical insights into how structural modifications impact efficacy .

Case Study 2: Kappa Opioid Receptor Study

A detailed SAR analysis on THIQ derivatives targeting kappa-opioid receptors demonstrated that specific substitutions significantly enhance receptor binding affinity and selectivity over other opioid receptors. This research paves the way for developing new analgesics with reduced side effects associated with traditional opioids .

属性

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-4-ylmethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2ClH/c11-5-9-7-12-6-8-3-1-2-4-10(8)9;;/h1-4,9,12H,5-7,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKCCDKJJGHEESC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2CN1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。